molecular formula C9H15NS B14333071 4-Methyl-2-ethyl-5-propylthiazole CAS No. 104256-96-4

4-Methyl-2-ethyl-5-propylthiazole

Cat. No.: B14333071
CAS No.: 104256-96-4
M. Wt: 169.29 g/mol
InChI Key: SRVOSKQWHYHPGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-ethyl-5-propylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by alkylation with propyl bromide . The reaction conditions usually involve mild temperatures and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-ethyl-5-propylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-2-ethyl-5-propylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-ethyl-5-propylthiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Methyl-4-ethyl-5-propylthiazole
  • 4-Ethyl-2-methyl-5-propylthiazole
  • 5-(2-hydroxyethyl)-4-methylthiazole

Comparison: 4-Methyl-2-ethyl-5-propylthiazole is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Properties

CAS No.

104256-96-4

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-ethyl-4-methyl-5-propyl-1,3-thiazole

InChI

InChI=1S/C9H15NS/c1-4-6-8-7(3)10-9(5-2)11-8/h4-6H2,1-3H3

InChI Key

SRVOSKQWHYHPGF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)CC)C

Origin of Product

United States

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